2,2',3,4,4',5'-Hexachlorobiphenyl (also known as PCB 153) is one of the 209 individual compounds classified as Polychlorinated Biphenyls (PCBs). PCBs were widely used in various industrial applications until being banned in the 1970s due to their persistence in the environment and harmful effects on human health. Despite the ban, PCBs remain prevalent in soil, sediment, and water bodies [].
Due to its unique chemical properties, including high stability and lipophilicity (affinity for fat), 2,2',3,4,4',5'-Hexachlorobiphenyl is used as a marker compound in environmental monitoring programs. Its presence in environmental samples can indicate historical PCB contamination, allowing researchers to assess the extent and persistence of these pollutants [, ].
Research on 2,2',3,4,4',5'-Hexachlorobiphenyl has contributed to the understanding of the broader health effects of PCBs. Studies have investigated its potential to:
The persistence of 2,2',3,4,4',5'-Hexachlorobiphenyl and other PCBs in the environment necessitates the development of effective remediation strategies. Researchers are exploring various bioremediation approaches, which utilize microorganisms or enzymes to break down or detoxify these pollutants. Studies have identified specific bacteria capable of degrading some PCB congeners, including 2,2',3,4,4',5'-Hexachlorobiphenyl, offering potential solutions for environmental cleanup [].
2,2',3,4,4',5'-Hexachlorobiphenyl is an organic compound classified as a polychlorinated biphenyl, with the molecular formula . This compound consists of two phenyl rings connected by a single bond, with six chlorine atoms substituted at specific positions on the biphenyl structure. It is recognized for its light yellow, soft, and sticky resinous appearance. The compound has a boiling point ranging from 385 to 420 °C and a melting point of approximately 150 °C. Its flash point is around 141 °C, indicating its flammability and potential hazards when handled improperly .
PCB-138 is classified as a persistent organic pollutant (POP) due to its chemical stability and resistance to degradation. Studies suggest potential negative health effects upon exposure, although specific details for PCB-138 are limited. PCBs in general have been linked to various health concerns, including []:
Additionally, it can act as a precursor in the synthesis of other chlorinated compounds through electrophilic aromatic substitution reactions. The presence of chlorine atoms significantly influences its reactivity and stability compared to non-chlorinated biphenyls .
The synthesis of 2,2',3,4,4',5'-Hexachlorobiphenyl can be accomplished through several methods:
Both methods highlight the importance of controlling reaction conditions to achieve desired chlorination patterns without excessive by-products .
Historically, 2,2',3,4,4',5'-Hexachlorobiphenyl found applications in:
Despite its ban for these uses due to environmental concerns, residual amounts may still be found in older equipment and products .
Studies have indicated that 2,2',3,4,4',5'-Hexachlorobiphenyl interacts with biological systems primarily through mechanisms involving the aryl hydrocarbon receptor (AhR). This receptor mediates various biological responses including xenobiotic metabolism and cellular signaling pathways. Disruption of these pathways can lead to adverse effects such as increased oxidative stress and potential carcinogenic outcomes.
Furthermore, research has shown that this compound can affect calcium homeostasis within cells and influence protein kinase C translocation. These interactions suggest complex mechanisms underlying its toxicity that warrant further investigation .
Several compounds share structural similarities with 2,2',3,4,4',5'-Hexachlorobiphenyl. Here are some notable examples:
Compound Name | Molecular Formula | Chlorine Substitutions | Unique Features |
---|---|---|---|
2,2',4,4',5,5'-Hexachlorobiphenyl | Different positions | More stable due to fewer reactive sites | |
2,2',3,3',6-Hexachlorobiphenyl | Varying positions | Potentially lower toxicity | |
3,3',4,4'-Tetrachlorobiphenyl | Fewer chlorine atoms | Less persistent in the environment |
These compounds are part of the broader category of polychlorinated biphenyls but differ in their chlorine substitution patterns which influence their biological activity and environmental persistence. The unique arrangement of chlorine atoms in 2,2',3,4,4',5'-Hexachlorobiphenyl contributes to its specific toxicological profile compared to these similar compounds .
Health Hazard;Environmental Hazard